1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]
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Overview
Description
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] is an organic compound characterized by its unique structure, which includes a phenylene core connected to two ethene groups and further extended by decyloxybenzene units
Preparation Methods
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] typically involves a series of organic reactions. One common method is the condensation reaction, where p-toluenesulfonic acid is used as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can occur under appropriate conditions, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical pathways, influencing the behavior of other molecules. For instance, its conjugated system can interact with electron-rich or electron-deficient species, facilitating electron transfer processes.
Comparison with Similar Compounds
Similar compounds to 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] include:
- 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2,4-dinitrobenzene]
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- 4,4’-[1,2-Diphenylethene-1,2-diyl]diphenol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] lies in its decyloxybenzene units, which impart distinct physical and chemical properties.
Properties
CAS No. |
570411-93-7 |
---|---|
Molecular Formula |
C42H58O2 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
1,3-bis[2-(4-decoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C42H58O2/c1-3-5-7-9-11-13-15-17-34-43-41-30-26-37(27-31-41)22-24-39-20-19-21-40(36-39)25-23-38-28-32-42(33-29-38)44-35-18-16-14-12-10-8-6-4-2/h19-33,36H,3-18,34-35H2,1-2H3 |
InChI Key |
IIVDCKSGLSZTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)OCCCCCCCCCC |
Origin of Product |
United States |
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